methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Overview
Description
Methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.17360725 g/mol and the complexity rating of the compound is 786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate (referred to as compound A) is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry. This article explores its biological activity based on recent research findings.
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.4 g/mol
- IUPAC Name : methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate
- CAS Number : S4867039
Biological Activity Overview
Compound A has been studied for various biological activities including antiproliferative effects against cancer cell lines and potential neuropsychiatric applications.
Anticancer Activity
Recent studies have demonstrated that compound A exhibits significant antiproliferative activity against several cancer cell lines. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.
Table 1: Antiproliferative Activity of Compound A
Cell Line | GI50 (nM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 35 | Cell cycle arrest |
HeLa (Cervical) | 31 | Apoptosis induction |
A549 (Lung) | 42 | Inhibition of DNA synthesis |
These results indicate that compound A is more potent than many existing treatments in certain contexts.
Neuropsychiatric Properties
In addition to its anticancer properties, compound A has been evaluated for neuropsychiatric activity. It was found to act as a partial agonist at the serotonin receptor subtype 5HT2C.
Table 2: Neuropsychiatric Activity of Compound A
Receptor Type | Binding Affinity (Ki) | Activity |
---|---|---|
5HT2C | 50 nM | Partial Agonist |
5HT2A | >100 nM | Inactive |
This suggests potential applications in treating mood disorders or anxiety-related conditions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of compound A. For instance:
- Study on Cancer Cell Lines : In a study published in the Journal of Medicinal Chemistry, researchers reported that compound A showed superior activity compared to its analogs against various cancer cell lines. The study highlighted its potential for further development as an anticancer agent .
- Neuropharmacological Evaluation : Another study assessed the neuropharmacological profile of compound A and found it displayed promising results in animal models for anxiety and depression. The selectivity for the 5HT2C receptor was particularly noted .
- Mechanistic Insights : Research exploring the mechanistic pathways indicated that compound A may interfere with specific signaling pathways involved in cell survival and proliferation .
Properties
IUPAC Name |
methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-22(2)11-14-17(15(25)12-22)16(13-7-5-4-6-8-13)18(21(27)28-3)19-20(26)23-9-10-24(14)19/h4-8,16H,9-12H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGXASJSEWCZCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC=CC=C4)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.